molecular formula C7H5IO2 B028765 3-Iodobenzoic acid CAS No. 618-51-9

3-Iodobenzoic acid

Cat. No.: B028765
CAS No.: 618-51-9
M. Wt: 248.02 g/mol
InChI Key: KVBWBCRPWVKFQT-UHFFFAOYSA-N
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Description

3-Iodobenzoic acid is an organic compound with the molecular formula C₇H₅IO₂. It consists of a benzoic acid core with an iodine atom attached to the third position of the benzene ring. This compound is a white solid that is practically insoluble in water . It is one of the three isomers of iodobenzoic acid, the others being 2-iodobenzoic acid and 4-iodobenzoic acid .

Safety and Hazards

3-Iodobenzoic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid breathing dust, and not to ingest . In case of contact, immediate medical assistance is recommended .

Mechanism of Action

Target of Action

3-Iodobenzoic acid is an organic compound with the formula IC6H4COOH, consisting of a carboxylic acid group and an iodine atom bonded to a central benzene ring . It can be considered as an iodinated derivative of benzoic acid

Mode of Action

It is known that it is used as a uv absorbing background electrolyte in the separation of uncharged cyclodextrins and their derivatives by capillary electrophoresis .

Biochemical Pathways

Its role in the separation of uncharged cyclodextrins suggests it may interact with these molecules and potentially influence their biochemical pathways .

Pharmacokinetics

It is known that it is practically insoluble in water , which could impact its bioavailability and distribution in the body.

Result of Action

It has been used in the solid phase synthesis of γ-turn mimetic library , suggesting it may have a role in influencing protein structure and function.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its solubility in water is low , which means its effectiveness could be influenced by the hydration levels in its environment. Additionally, it is used as a UV absorbing agent , suggesting that light exposure could impact its stability and function.

Biochemical Analysis

Preparation Methods

3-Iodobenzoic acid can be synthesized through various methods. One common laboratory method involves the iodination of benzoic acid. This process typically uses iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under acidic conditions to introduce the iodine atom at the meta position of the benzene ring .

In industrial settings, this compound can be produced by the diazotization of 3-aminobenzoic acid followed by treatment with potassium iodide. This method involves converting the amino group to a diazonium salt, which then reacts with potassium iodide to form the iodinated product .

Chemical Reactions Analysis

3-Iodobenzoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include thionyl chloride for oxidation, lithium aluminium hydride for reduction, and various nucleophiles for substitution reactions . The major products formed depend on the specific reagents and conditions used.

Comparison with Similar Compounds

3-Iodobenzoic acid is similar to other iodobenzoic acids, such as 2-iodobenzoic acid and 4-iodobenzoic acid. the position of the iodine atom significantly influences the compound’s reactivity and applications . For example:

These differences highlight the uniqueness of this compound and its specific uses in various fields.

Properties

IUPAC Name

3-iodobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5IO2/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVBWBCRPWVKFQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

2532-18-5 (hydrochloride salt)
Record name 3-Iodobenzoic acid
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DSSTOX Substance ID

DTXSID6060682
Record name Benzoic acid, 3-iodo-
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Molecular Weight

248.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

618-51-9
Record name 3-Iodobenzoic acid
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Record name 3-Iodobenzoic acid
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Record name 3-IODOBENZOIC ACID
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Record name Benzoic acid, 3-iodo-
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Record name Benzoic acid, 3-iodo-
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Record name 3-iodobenzoic acid
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Synthesis routes and methods

Procedure details

A Schlenk tube was charged with CuI (9.6 mg, 0.0504 mmol, 5.0 mol %), 3-bromobenzoic acid (210 mg, 1.00 mmol), NaI (300 mg, 2.00 mmol), evacuated and backfilled with argon. trans-N,N′-Dimethyl-1,2-cyclohexanediamine (16 μL, 0.10 mmol, 10 mol %), 1,1,1,3,3,3-hexamethyldisilazane (211 μL, 1.00 mmol), and dioxane (1.0 mL) were added under argon. The Schlenk tube was sealed with a Teflon valve and the reaction mixture was stirred at 110° C. for 23 h. The resulting suspension was allowed to reach room temperature, poured into 10% aq HCl (20 mL), and extracted with dichloromethane (3×15 mL). The combined organic phases were dried (Na2SO4) and concentrated. The residue was dissolved in dichloromethane (50 mL) and washed with an aqueous solution of 1% HCl and 1% Na2SO3. The aqueous phase was extracted with with dichloromethane (2×20 mL). The organic phases were combined, dried (Na2SO4) and concentrated. The solid residue was washed with hexane (3×15 mL) and dried to provide 3-iodobenzoic acid (222 mg, 90% yield) as white, fine needles.
Quantity
16 μL
Type
reactant
Reaction Step One
Quantity
211 μL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
210 mg
Type
reactant
Reaction Step Three
Name
Quantity
300 mg
Type
reactant
Reaction Step Three
Name
CuI
Quantity
9.6 mg
Type
catalyst
Reaction Step Three
Yield
90%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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